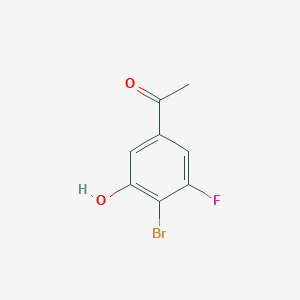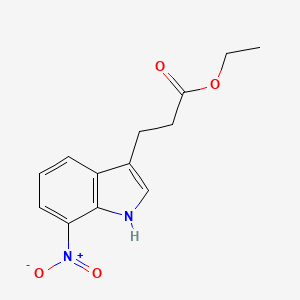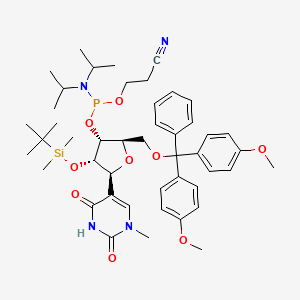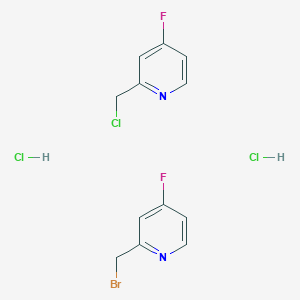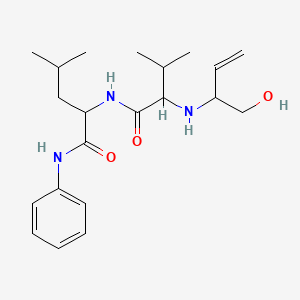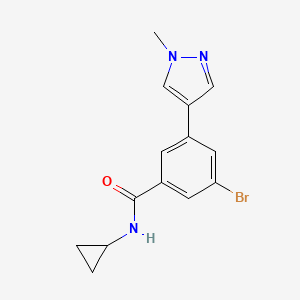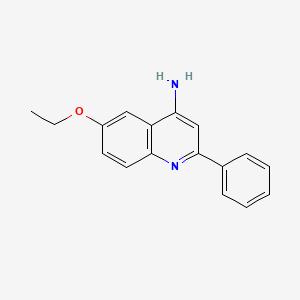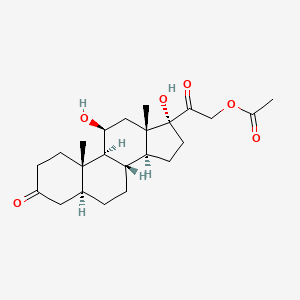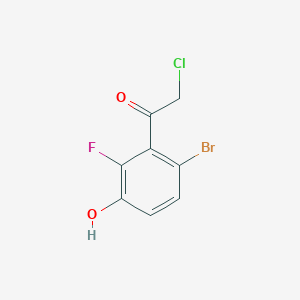
3-(3,4,5-Trimethoxyphenyl)azetidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4,5-Trimethoxyphenyl)azetidine Hydrochloride is a chemical compound that features a four-membered azetidine ring substituted with a 3,4,5-trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4,5-Trimethoxyphenyl)azetidine Hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of azetidine synthesis, such as cyclocondensation reactions and the use of microwave irradiation for efficient synthesis, are likely applicable .
Chemical Reactions Analysis
Types of Reactions: 3-(3,4,5-Trimethoxyphenyl)azetidine Hydrochloride undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions .
Common Reagents and Conditions:
Nucleophilic Ring-Opening: This reaction can be catalyzed by Lewis acids such as Cu(OTf)2 in the presence of electron-rich arenes.
Oxidation: Standard oxidizing agents like potassium permanganate or chromium trioxide can be used.
Substitution: Halogenation and other substitution reactions can be facilitated using appropriate halogenating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic ring-opening with electron-rich arenes yields 3,3-disubstituted propylamines .
Scientific Research Applications
3-(3,4,5-Trimethoxyphenyl)azetidine Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trimethoxyphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other proteins and enzymes, contributing to its broad spectrum of biological activities.
Comparison with Similar Compounds
3,4,5-Trimethoxyamphetamine: Shares the trimethoxyphenyl group but differs in its overall structure and pharmacological profile.
3-(4-Methylphenoxy)azetidine: Another azetidine derivative with different substituents, leading to distinct biological activities.
Uniqueness: 3-(3,4,5-Trimethoxyphenyl)azetidine Hydrochloride is unique due to its combination of the azetidine ring and the trimethoxyphenyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for both research and potential therapeutic applications.
Properties
Molecular Formula |
C12H18ClNO3 |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-14-10-4-8(9-6-13-7-9)5-11(15-2)12(10)16-3;/h4-5,9,13H,6-7H2,1-3H3;1H |
InChI Key |
FWINTFSZWFQLDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


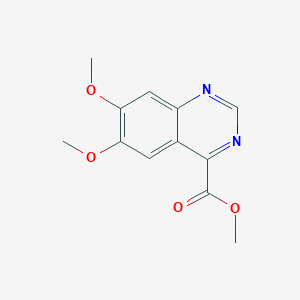
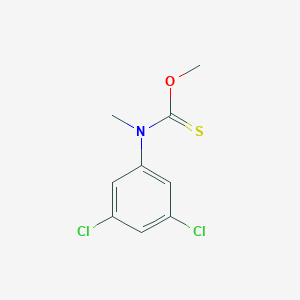
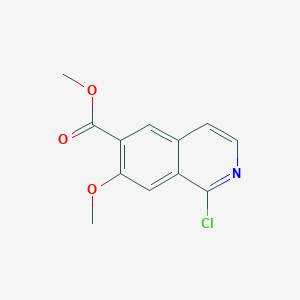
![Isopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719278.png)
